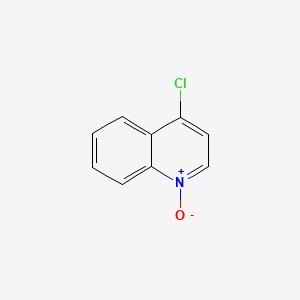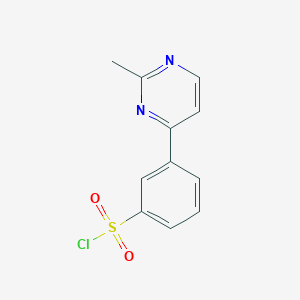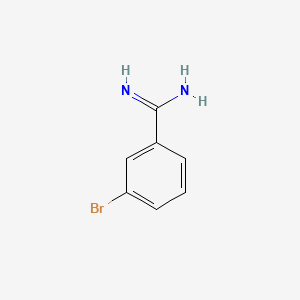
3-Bromo-benzamidine
Vue d'ensemble
Description
“3-Bromo-benzamidine” is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is also known by the synonym "3-bromobenzimidamide" .
Chemical Reactions Analysis
Benzimidazole derivatives, including “3-Bromo-benzamidine”, have been found to exhibit a wide range of bioactivities, suggesting they undergo a variety of organic transformations .
Applications De Recherche Scientifique
Antipsychotic Agents Development
Research has demonstrated the synthesis and evaluation of conformationally restricted derivatives of benzamidine analogs, such as those related to remoxipride, a known antipsychotic agent. These studies aimed at enhancing affinities to dopamine D-2 receptors, a key target in antipsychotic drug development. Although increased affinities were not observed in all derivatives, the exploration contributed valuable insights into the structure-activity relationships essential for designing more effective antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).
Antitumor Activity Exploration
Benzamidine derivatives have been studied for their potential antitumor activities. For instance, benzamide riboside, a compound in the benzamidine family, has been investigated for its ability to induce apoptosis in human lung cancer cells through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) and subsequent modulation of the mitochondrial apoptosis pathway. This highlights the therapeutic potential of benzamidine derivatives in cancer treatment (Khanna, Jayaram, & Singh, 2004).
Antimicrobial Agents Synthesis
The synthesis and antimicrobial evaluation of benzamidine derivatives have also been a significant area of interest. These compounds have been tested against various bacterial strains, demonstrating potential antibacterial activities. The structural modification of benzamidine derivatives, such as the introduction of halogen atoms or other substituents, plays a critical role in enhancing their antimicrobial efficacy, paving the way for the development of new antimicrobial agents with specific activities against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
The safety data sheet for “3-Bromo-benzamidine” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Propriétés
IUPAC Name |
3-bromobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYFHENVIWHGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404972 | |
| Record name | 3-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-benzamidine | |
CAS RN |
26157-85-7 | |
| Record name | 3-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



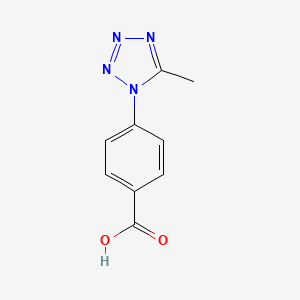
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
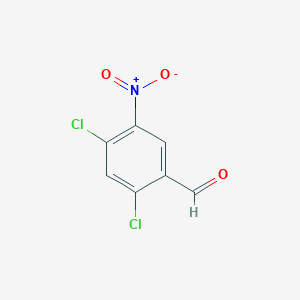


![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
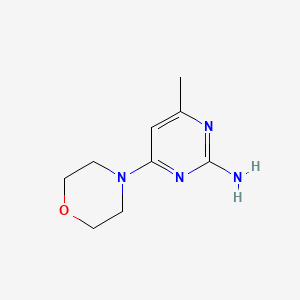
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
